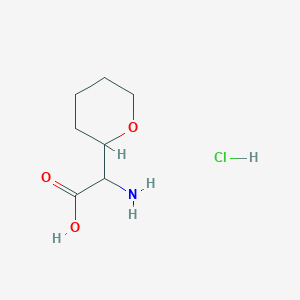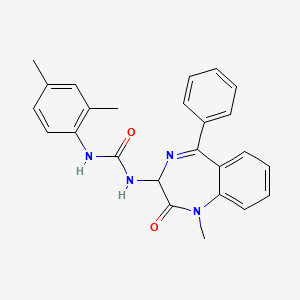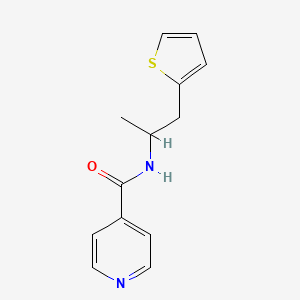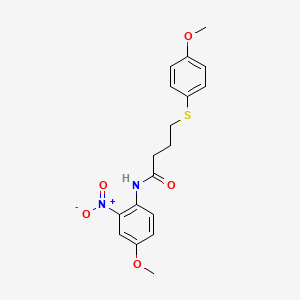![molecular formula C30H32N4O6S2 B3017188 Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887224-57-9](/img/structure/B3017188.png)
Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, is a complex organic molecule that appears to be related to a family of pyridazine derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and properties, which can be used to infer potential attributes of the compound .
Synthesis Analysis
The synthesis of related pyrazole and pyridazine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde, followed by a cyclocondensation reaction with phenylhydrazine hydrochloride . Similarly, pyridazine derivatives have been synthesized from ethyl 5-aminothieno[2,3-c]pyridazino-6-carboxylate, which underwent further reactions to yield various fused heterocyclic systems . These methods suggest that the compound could also be synthesized through a series of annulation and cyclocondensation reactions, possibly involving an amino ester precursor and subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as single crystal X-ray diffraction studies. For example, a pyrazole derivative's 3D molecular structure was determined and found to be stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Although the exact structure of this compound is not provided, it is likely that similar non-covalent interactions could play a role in its stability.
Chemical Reactions Analysis
The papers do not provide specific reactions for the compound , but they do describe transformations of related compounds. For instance, a thiazole derivative was transformed into various 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and monosubstituted hydrazines . These transformations indicate that the compound may also undergo reactions with nucleophiles, such as amines, to form new heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and evaluated for biological activities. For example, a pyrazole derivative was characterized using NMR, mass, UV-Vis, and CHN analysis, and its antioxidant properties were assessed through DPPH and hydroxyl radical scavenging methods . Theoretical calculations such as DFT were also performed to compare with experimental data, providing insights into electronic properties like HOMO/LUMO energies and molecular electrostatic potential . These analyses suggest that the compound may also exhibit distinct spectroscopic features and potentially possess biological activities, which could be explored through similar experimental and theoretical approaches.
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound that plays a significant role in heterocyclic chemistry. It's used as a key intermediate in the synthesis of various heterocyclic compounds. For instance, the synthesis of new Benzothiophenes, which exhibit promising antioxidant activities, involves similar compounds (Bialy & Gouda, 2011).
Antimicrobial Applications
Certain derivatives of the compound have been explored for their potential antimicrobial properties. For example, new quinazolines derived from similar chemical structures have been tested for their antibacterial and antifungal activities, showing effectiveness against various pathogens (Desai et al., 2007).
Potential in Drug Discovery
This compound's derivatives are significant in drug discovery, particularly in the synthesis of new pharmacologically active compounds. Its structure is a part of several novel compounds which have been synthesized and tested for various biological activities, including antitumor, antioxidative, and antimicrobial properties (Fandaklı et al., 2012).
Applications in Organic Synthesis
The compound is also used in organic synthesis, where it contributes to the formation of complex organic structures. It has been involved in the synthesis of new tetrahydrobenzo[b]thiophene derivatives, showcasing the compound's utility in creating diverse organic molecules (Abdalha et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies might focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, future research could involve in vitro and in vivo testing to evaluate its efficacy and safety .
properties
IUPAC Name |
ethyl 4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O6S2/c1-4-40-30(37)26-24-18-41-28(25(24)29(36)34(32-26)22-12-8-20(9-13-22)19(2)3)31-27(35)21-10-14-23(15-11-21)42(38,39)33-16-6-5-7-17-33/h8-15,18-19H,4-7,16-17H2,1-3H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEDQAWCPMHLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=C(C=C5)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3017106.png)
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)butan-1-one](/img/structure/B3017107.png)



![(3Z)-3-[(2-Chlorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3017113.png)

![2-(3,4-Dimethoxyphenyl)-1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3017115.png)
![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B3017116.png)
![Ethyl 4-[[2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate](/img/structure/B3017117.png)



![2-cyclopentyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017124.png)